molecular formula C24H19FINO4 B8179404 (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluoro-2-iodophenyl)propanoic acid

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluoro-2-iodophenyl)propanoic acid

Cat. No.: B8179404
M. Wt: 531.3 g/mol
InChI Key: ZXABSVNMZXLFSO-QFIPXVFZSA-N
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Description

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluoro-2-iodophenyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluorinated aromatic ring, and an iodinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluoro-2-iodophenyl)propanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Aromatic Substitution: Introduction of the fluorine and iodine atoms onto the aromatic ring through electrophilic aromatic substitution reactions.

    Coupling Reactions: Formation of the propanoic acid backbone through coupling reactions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Small-scale synthesis in laboratory settings.

    Continuous Flow Chemistry: For larger-scale production, continuous flow methods can be employed to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring.

    Reduction: Reduction reactions can target the carbonyl groups or the aromatic ring.

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Formation of quinones or carboxylic acids.

    Reduction Products: Alcohols or alkanes.

    Substitution Products: Varied depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group Chemistry: The Fmoc group is widely used in peptide synthesis.

Biology

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine

    Drug Development:

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, the Fmoc group is used to protect amino groups during peptide synthesis, preventing unwanted side reactions. The fluorine and iodine atoms can influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid: Lacks the fluorine and iodine atoms.

    (2S)-2-(tert-butoxycarbonylamino)-3-(4-fluoro-2-iodophenyl)propanoic acid: Uses a different protecting group.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-2-iodophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FINO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXABSVNMZXLFSO-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)F)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)F)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FINO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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